2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid
Description
2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a pyrazine ring substituted with a cyclopropyl group and two ketone oxygen atoms.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(4-cyclopropyl-2,3-dioxopyrazin-1-yl)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c12-7(13)5-10-3-4-11(6-1-2-6)9(15)8(10)14/h3-4,6H,1-2,5H2,(H,12,13) |
InChI Key |
DMQDIQHVTCVQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN(C(=O)C2=O)CC(=O)O |
Origin of Product |
United States |
Biological Activity
2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a cyclopropyl group and a dioxo-dihydropyrazine structure, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for 2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is C₈H₈N₂O₄, with a molecular weight of approximately 184.16 g/mol. The distinct cyclopropyl moiety combined with the dioxopyrazine structure is believed to play a crucial role in its biological activity.
Biological Activity
Research indicates that 2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against several bacterial strains.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
- Neuroprotective Effects : There are indications that it may have neuroprotective properties, potentially beneficial in neurodegenerative disorders.
The mechanism by which 2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound could inhibit specific enzymes related to disease pathways.
- Receptor Interaction : It may interact with various receptors in the nervous system, influencing neurotransmitter levels.
Research Findings
Several studies have explored the biological activity of this compound. Notable findings include:
- Antimicrobial Studies : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : Results from cytotoxicity assays indicated that the compound could induce apoptosis in cancer cell lines.
- Neuroprotective Studies : Animal models showed that treatment with this compound resulted in reduced neuronal death following neurotoxic insults.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, 2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups.
Case Study 2: Anticancer Potential
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that it reduced cell viability significantly after 48 hours of treatment, suggesting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction in neuronal death |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with the target molecule, such as heterocyclic rings, dioxo groups, or carboxylic acid functionalities:
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- The pyrimidine-based analog (C₈H₇N₃O₄) shares the dioxo and acetic acid groups but differs in ring size and substituents (cyano, methyl), which may influence reactivity and solubility .
- The Fmoc-piperazine derivative (C₂₂H₂₂N₂O₄) highlights the versatility of acetic acid in modifying nitrogen-rich heterocycles for applications like peptide engineering .
- Caffeic acid (C₉H₈O₄) demonstrates how phenolic hydroxyl groups enhance antioxidant activity, a property absent in the target compound due to its non-aromatic pyrazine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
